ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C22H24N4O6 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.16958450 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are known for their broad spectrum of biological activities including antitumor, antibacterial, and anti-inflammatory effects. The core structure of these compounds allows them to interact with various biological targets such as enzymes involved in nucleic acid synthesis and kinases that regulate cell signaling pathways.
The primary mechanism of action for this compound is its inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis and repair. By inhibiting DHFR, the compound effectively reduces the availability of tetrahydrofolate required for purine and pyrimidine synthesis, leading to impaired cell proliferation and potential apoptosis in cancer cells .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Ethyl 4-(...) | A549 | 0.440 ± 0.039 | EGFR inhibition |
Ethyl 4-(...) | H1975 | 0.297 ± 0.024 | EGFR inhibition |
Piritrexim | Carcinosarcoma | Not specified | DHFR inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against specific cancer types .
Other Biological Activities
In addition to antitumor effects, ethyl 4-(...) has shown potential in the following areas:
- Antibacterial Activity: Some derivatives have been reported to inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication .
- Anti-inflammatory Effects: Certain pyrido[2,3-d]pyrimidines possess anti-inflammatory properties by inhibiting pathways involved in inflammatory responses .
Study on Antitumor Effects
In a study conducted by Elzahabi et al., several pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on five cancer cell lines. The results indicated that modifications to the core structure significantly enhanced their antitumor activity. Notably, compounds with bulky substituents exhibited improved potency against breast and lung cancer cells .
In Vivo Efficacy
In vivo studies have also been conducted to assess the therapeutic potential of these compounds. For example, Piritrexim was shown to effectively reduce tumor size in animal models of carcinosarcoma while demonstrating a favorable safety profile compared to traditional chemotherapeutics .
Properties
IUPAC Name |
ethyl 4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-5-31-18-13(3)11-23-19-17(18)20(28)26(22(30)25(19)4)12-16(27)24-15-9-7-14(8-10-15)21(29)32-6-2/h7-11H,5-6,12H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCCZOVKXUNHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.